molecular formula C10H11BrO B1375541 1-Bromo-4-cyclopropoxy-2-methylbenzene CAS No. 1243455-99-3

1-Bromo-4-cyclopropoxy-2-methylbenzene

Cat. No. B1375541
CAS RN: 1243455-99-3
M. Wt: 227.1 g/mol
InChI Key: BIGMLJZWEYFQOI-UHFFFAOYSA-N
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Description

“1-Bromo-4-cyclopropoxy-2-methylbenzene” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 g/mol . This compound is used in laboratory chemicals and synthesis of substances .

Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

  • Findings : This study involves experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including similar compounds to 1-Bromo-4-cyclopropoxy-2-methylbenzene. The research emphasizes quantum-chemical methods for calculating gas-phase enthalpies of formation of such compounds (Verevkin et al., 2015).

Regioselective Bromination of Dimethylbenzene

  • Findings : This study explores the bromination of dimethylbenzene derivatives, resulting in various bromination products, including compounds structurally related to this compound. The research has implications for synthesizing sulfur-functionalized quinone derivatives (Aitken et al., 2016).

Thermo Physical Properties of Binary Liquid Mixture

  • Findings : In this study, the focus is on the viscosities and densities of mixtures containing Bromobenzene, a compound similar to this compound. The research provides insights into the molecular interactions and mixing behavior of such mixtures (Ramesh et al., 2015).

Sonication Effect in Multi-site Phase-transfer Catalysis

  • Findings : This paper discusses the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene, structurally related to this compound. The study highlights the enhancement of reaction rates under certain catalytic and sonication conditions (Abimannan et al., 2015).

Synthesis of 1-Bromo-2,4-dinitrobenzene

  • Findings : This research focuses on synthesizing 1-Bromo-2,4-dinitrobenzene, a compound with similarities to this compound, and its applications in medicinal agents, dyes, and electroluminescent materials (Xuan et al., 2010).

properties

IUPAC Name

1-bromo-4-cyclopropyloxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMLJZWEYFQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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